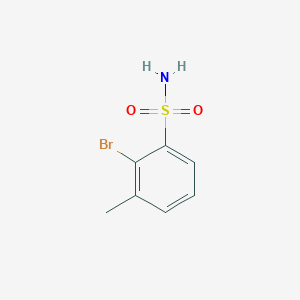

2-Bromo-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11. It belongs to the class of compounds known as sulfonamides .

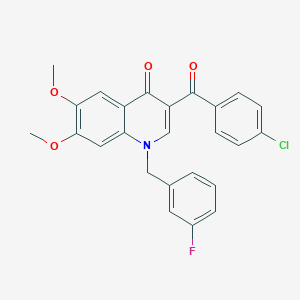

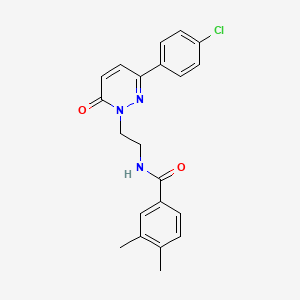

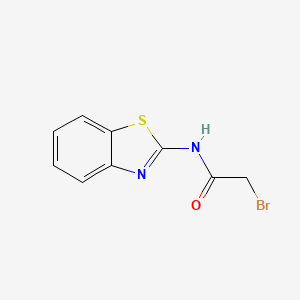

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylbenzenesulfonamide is characterized by the presence of a sulfonamide functional group (SO2NH2) and a bromine atom attached to a benzene ring . The exact structure can be determined using techniques such as X-ray diffraction .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2-Bromo-3-methylbenzenesulfonamide serves as a precursor in various chemical synthesis processes due to its reactive bromine and sulfonamide groups. For instance, it has been utilized in the synthesis of benzonitriles via electrophilic cyanation of aryl and heteroaryl bromides, demonstrating its versatility in forming compounds with potential pharmaceutical relevance. This method has shown efficiency with electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, yielding good to excellent outcomes (Anbarasan, Neumann, & Beller, 2011). Furthermore, the compound has been involved in the synthesis of novel CCR5 antagonists, indicative of its application in developing therapeutics for HIV-1 infection prevention (Cheng De-ju, 2015).

Anticancer and Pharmacological Properties

Research into 2-Bromo-3-methylbenzenesulfonamide derivatives has also uncovered potential anticancer properties. A novel compound synthesized from this molecule demonstrated anticancer activity, highlighting its application in medicinal chemistry for cancer therapy (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010). Additionally, the structural flexibility of 2-Bromo-3-methylbenzenesulfonamide allows for the creation of photosensitizers with high singlet oxygen quantum yield, suitable for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Chemistry Applications

2-Bromo-3-methylbenzenesulfonamide derivatives have found use in analytical chemistry as well. For example, sodium N-bromo-p-nitrobenzenesulfonamide, related to the parent compound, has been employed as an oxidizing titrant in various titration processes, demonstrating the compound's utility in quantitative analysis (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).

Environmental Applications

The study of destruction methods for compounds sorbed to activated carbon, including those related to 2-Bromo-3-methylbenzenesulfonamide, addresses environmental concerns. Techniques involving thiosulfate or electrolysis have been explored for the debromination and degradation of brominated compounds, potentially mitigating environmental impact (Yang, Li, Walse, & Mitch, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

2-Bromo-3-methylbenzenesulfonamide is a type of sulfonamide, a class of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 2-Bromo-3-methylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from participating in the synthesis of folic acid, which is essential for DNA production in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for bacterial DNA synthesis. This disruption prevents the bacteria from replicating, thereby exerting an antibacterial effect .

Result of Action

The result of the action of 2-Bromo-3-methylbenzenesulfonamide is the inhibition of bacterial growth and replication. This is achieved by disrupting the synthesis of folic acid, a crucial component for bacterial DNA production .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-methylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . .

Propriétés

IUPAC Name |

2-bromo-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUHHEIDLMLJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Acetyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2918416.png)

![Ethyl 1-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2918417.png)

![N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2918418.png)

![4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2918421.png)

![2-{5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}ethanenitrile](/img/structure/B2918423.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2918425.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2918426.png)

![(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2918431.png)